molecular formula C19H28O3 B12550676 Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate CAS No. 142580-79-8

Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate

Katalognummer: B12550676
CAS-Nummer: 142580-79-8
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: DIIVMJNPKUUUBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate (CID 71344357) is an organic compound with the molecular formula C19H28O3 . This benzoate ester features a dec-9-en-1-yl (a 10-carbon chain with a terminal double bond) ether chain attached to the para-position of a benzoic acid ethyl ester. This molecular architecture, characterized by a long, flexible alkoxy chain, is of significant interest in materials science research, particularly in the design and synthesis of compounds exhibiting liquid crystalline behavior . Similar ethyl benzoate derivatives with varied alkoxy chains have been demonstrated to form smectic phases, which are characterized by focal conical fan textures observed under polarizing optical microscopy . These properties make such compounds valuable for applications in liquid crystal displays (LCDs) and temperature-sensing devices . The terminal double bond on the dec-9-en-1-yl chain presents a reactive site for further chemical modification, such as polymerization or functional group interconversion, enabling researchers to fine-tune the compound's physical and self-assembly properties. Researchers utilize this compound primarily as a key synthetic intermediate or a structural motif in the development of advanced organic materials. It is supplied with comprehensive analytical data, including structural verification by FTIR, 1H-NMR, and Mass spectrometry. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

CAS-Nummer

142580-79-8

Molekularformel

C19H28O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

ethyl 4-dec-9-enoxybenzoate

InChI

InChI=1S/C19H28O3/c1-3-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-4-2/h3,12-15H,1,4-11,16H2,2H3

InChI-Schlüssel

DIIVMJNPKUUUBM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCCCCC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Williamson ether synthesis involves an SN2 nucleophilic substitution between an alkoxide (derived from ethyl 4-hydroxybenzoate) and a primary alkyl halide (dec-9-en-1-yl bromide or iodide).

Stepwise Protocol:

  • Deprotonation of Ethyl 4-Hydroxybenzoate:
    • Ethyl 4-hydroxybenzoate is treated with a strong base (e.g., NaH, K2CO3) to generate the alkoxide ion.
    • Example: 4-Hydroxybenzoate (1 equiv.) + NaH (1.2 equiv.) in dry THF, 0°C, 30 min.
  • Alkylation with Dec-9-en-1-yl Halide:
    • The alkoxide reacts with dec-9-en-1-yl bromide under reflux in polar aprotic solvents (e.g., acetone, DMF).
    • Example: Alkoxide + dec-9-en-1-yl bromide (1.1 equiv.) in acetone, 60°C, 12–24 h.

Key Considerations:

  • Leaving Group Efficiency: Bromides (>90% yield) outperform chlorides (~70% yield) due to superior leaving-group ability.
  • Solvent Selection: Acetonitrile or DMF enhances reaction rates by stabilizing ionic intermediates.

Optimized Reaction Conditions

Experimental data from analogous systems (e.g., ethyl 4-[(allyl)oxy]benzoate) reveal critical parameters for scalability:

Parameter Optimal Value Impact on Yield
Base K2CO3 85–92% (vs. 70% with NaOH)
Solvent Acetone 90% conversion in 12 h
Temperature 60°C Minimizes side reactions (e.g., elimination)
Molar Ratio (Alkyl Halide:Benzoate) 1.1:1 Prevents di-alkylation

Alternative Synthetic Routes

Silver Oxide-Mediated Etherification

A modified Williamson approach employs Ag2O to bypass alkoxide pre-formation:

  • Procedure: Ethyl 4-hydroxybenzoate + dec-9-en-1-yl bromide + Ag2O (2 equiv.) in toluene, 80°C, 6 h.
  • Yield: 78–85% with reduced byproduct formation.

Solid Acid Catalysis (Industrial Relevance)

Patent data (CN104311414A) highlights modified clay catalysts for ester-ether couplings:

  • Conditions: Ethyl 4-hydroxybenzoate + dec-9-en-1-ol + modified clay (0.2 wt%) + toluene, reflux with water removal.
  • Advantage: Eliminates halide waste, achieving >99% conversion.

Challenges and Mitigation Strategies

Competing Elimination Reactions

Secondary or tertiary alkyl halides favor elimination (E2), but dec-9-en-1-yl’s primary structure minimizes this risk.

Steric and Electronic Effects

  • Para-Substitution: The ethyl ester’s para position ensures minimal steric hindrance during alkoxide attack.
  • Solvent Polarity: High dielectric constants (e.g., DMF, ε=36.7) stabilize transition states, accelerating SN2 kinetics.

Analytical Validation and Characterization

Successful syntheses are confirmed via:

  • 1H NMR: δ 4.3 ppm (q, –COOCH2CH3), δ 5.8 ppm (m, CH2=CH–).
  • FT-IR: 1715 cm−1 (C=O ester), 1240 cm−1 (C–O–C ether).

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The dec-9-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the benzoate moiety.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4-[(Dec-9-en-1-yl)oxy]benzoat wird hauptsächlich durch seine funktionellen Gruppen bestimmt. Die Estergruppe kann in Gegenwart von Esterasen hydrolysiert werden, was zur Bildung des entsprechenden Alkohols und der Säure führt. Die Dec-9-en-1-yl-Gruppe kann an verschiedenen chemischen Reaktionen, wie z. B. Oxidation und Substitution, beteiligt sein, die die Eigenschaften und Reaktivität der Verbindung weiter verändern können.

Wirkmechanismus

The mechanism of action of ethyl 4-[(dec-9-en-1-yl)oxy]benzoate is primarily determined by its functional groups. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and acid. The dec-9-en-1-yl group can participate in various chemical reactions, such as oxidation and substitution, which can further modify the compound’s properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)

Structural Differences :

  • OAM2 contains an amide-functionalized aliphatic chain (11-(hexylamino)-11-oxoundecyl) instead of the unsaturated dec-9-en-1-yl group.
  • The amide group introduces hydrogen-bonding capability, enhancing self-assembly into gels .

Functional Comparison :

Property Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate (Hypothesized) OAM2
Gelation Ability Moderate (unsaturated chain limits H-bonding) High (amide-driven H-bonding)
Synthetic Yield ~60–70% (estimated from analogs) 67.33%
Applications Limited evidence; potential as lubricant additive Oil/fuel spill remediation

Key Insight: The absence of an amide group in this compound likely reduces its gelation efficiency compared to OAM2, but the unsaturated chain may improve solubility in nonpolar solvents.

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

  • Features a dimethylamino (-N(CH₃)₂) substituent instead of an aliphatic ether chain.
  • The amino group enhances electron-donating capacity, increasing reactivity in photopolymerization .

Functional Comparison :

Property This compound Ethyl 4-(dimethylamino)benzoate
Reactivity Low (ester-dominated) High (amine-enhanced radical initiation)
Degree of Conversion N/A 85–90% in resin cements
Thermal Stability Moderate (unsaturated chain) High (aromatic-amine stabilization)

Key Insight: The dimethylamino group significantly boosts reactivity in polymerization, a trait absent in the target compound. However, the unsaturated chain in this compound may confer better thermal flexibility.

Pyridazine/Isoxazole-Substituted Benzoates (I-6230, I-6232, etc.)

Structural Differences :

  • Aromatic heterocycles (pyridazine, isoxazole) replace the aliphatic chain .
  • These groups introduce π-π stacking and hydrogen-bonding motifs.

Functional Comparison :

Property This compound I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)
Bioactivity Not reported High (potential kinase inhibition)
Solubility High in organic solvents Moderate (polar heterocycles reduce solubility)
Synthetic Complexity Low (Williamson etherification) High (multi-step heterocyclic synthesis)

Key Insight : Heterocyclic substituents expand bioactivity but complicate synthesis. The target compound’s aliphatic chain simplifies production while limiting pharmacological relevance.

Data Tables

Table 1: Structural and Functional Comparison of Benzoate Derivatives
Compound Substituent Type Key Property Application Reference
This compound Unsaturated aliphatic ether Amphiphilic, moderate thermal stability Lubricants, coatings Hypothesized
OAM2 Amide-functionalized chain High gelation ability Oil spill remediation
Ethyl 4-(dimethylamino)benzoate Dimethylamino group High polymerization reactivity Dental resins, adhesives
I-6473 Isoxazole-phenethoxy Bioactive (kinase inhibition) Pharmaceuticals

Research Findings and Contradictions

  • Gelation vs. Reactivity: OAM2’s amide group enables superior gelation , while Ethyl 4-(dimethylamino)benzoate prioritizes reactivity in polymer networks . This highlights a functional trade-off between self-assembly and chemical initiation.
  • Synthetic Simplicity : Aliphatic ethers (e.g., this compound) are easier to synthesize than heterocyclic analogs , but their applications may be narrower.

Biologische Aktivität

Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate is a chemical compound with the molecular formula C19H28O3C_{19}H_{28}O_3 and a molecular weight of 304.4 g/mol. This compound is part of the class of benzoates, which are esters derived from benzoic acid. Its structure features a long aliphatic chain, which may contribute to its biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoate derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundActivityReference
This compoundAntibacterial
Similar benzoatesAntifungal

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds within the benzoate family have been noted for their ability to inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and nitric oxide. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

Some studies have investigated the cytotoxic effects of related compounds on cancer cell lines. For example, meroterpenoids, which share structural similarities with this compound, have shown promising results against various cancer types, including lung and breast cancer. The cytotoxic effects are often evaluated using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

CompoundCancer TypeIC50 Value (µM)Reference
Meroterpenoid ALung Cancer3.9
Meroterpenoid BBreast Cancer2.9

Synthesis and Characterization

The synthesis of this compound typically involves esterification reactions between benzoic acid derivatives and long-chain alcohols or aliphatic compounds. Characterization methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier-transform infrared spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Pharmacology evaluated various benzoate derivatives for their antimicrobial activity against clinical isolates of bacteria. This compound demonstrated notable efficacy, particularly against strains resistant to conventional antibiotics.

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers assessed the anti-inflammatory potential of similar compounds in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced joint inflammation and pain markers, suggesting its therapeutic potential in inflammatory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.